molecular formula C9H9BrO2 B1280373 1-(4-Bromo-2-methoxyphenyl)ethanone CAS No. 89368-12-7

1-(4-Bromo-2-methoxyphenyl)ethanone

Cat. No. B1280373
CAS RN: 89368-12-7
M. Wt: 229.07 g/mol
InChI Key: KYZHKXMHJFOQPM-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methoxyphenyl)ethanone, also known as 4-bromo-2-methoxyphenylacetone, is an organic compound belonging to the class of phenylacetones. It is a colorless liquid with a pungent odor, and it is soluble in water and alcohol. It is used in a variety of scientific research applications, including in laboratory experiments and in biochemical and physiological studies.

Scientific Research Applications

  • Pyrolysis Products Identification : A study identified the pyrolysis products of a new psychoactive substance related to 1-(4-Bromo-2-methoxyphenyl)ethanone, indicating its significance in forensic science and toxicology (Texter et al., 2018).

  • In Vivo Metabolism : Research on the in vivo metabolism of a compound structurally similar to this compound in rats revealed insights into its metabolic pathways, which is crucial for understanding its pharmacokinetics (Kanamori et al., 2002).

  • Selective α-Monobromination : A study focused on the selective α-monobromination of alkylaryl ketones, a category that includes this compound, demonstrating its relevance in organic synthesis (Ying, 2011).

  • Benzofuran Systems Research : Research on benzofuran systems involving this compound derivatives highlights its application in the development of novel organic compounds (Kwiecień & Baumann, 1998).

  • Synthesis of Anti-Inflammatory Derivatives : A paper described the synthesis of derivatives of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, which is structurally related to this compound, for potential anti-inflammatory applications (Labanauskas et al., 2004).

  • Chiral Synthesis : The synthesis of enantiomerically pure compounds related to this compound underscores its importance in stereoselective chemical synthesis (Zhang et al., 2014).

  • Improvement of Synthetic Technology : A study on the improvement of the synthetic technology for a compound structurally similar to this compound, highlights its role in chemical manufacturing processes (Yu-feng, 2013).

  • Chiral Catalysis in Organic Reactions : Research involving chiral catalysts related to 1-(4-Methoxyphenyl)ethanone, structurally similar to this compound, demonstrates its potential in asymmetric organic synthesis (Chang et al., 2008).

  • Crystal Structure Analysis : The determination of the crystal structure of derivatives of 1-(4-Methoxyphenyl)ethanone offers insights into the molecular geometry and interactions crucial for material science applications (Rao et al., 2014).

  • Synthesis and Structure Characterization : The synthesis and structural characterization of aromatic hydrazone derivatives of 1-(4-Methoxyphenyl)ethanone, a structurally related compound, highlights its versatility in organic chemistry (Xiao-xue, 2011).

  • Metabolites Analysis in Forensic Science : Analysis of metabolites of a compound structurally similar to this compound in forensic science demonstrates its importance in toxicological studies (Erlian, 2009).

  • Advantages in Organic Synthesis Methods : A study comparing methods of synthesizing chalcones related to 1-(4-Methoxyphenyl)ethanone underscores advancements in synthetic techniques (Jarag et al., 2011).

  • Isoflavone and Heterocycles Synthesis : Research on the condensation of derivatives of 1-(4-Methoxyphenyl)ethanone for the synthesis of isoflavones and heterocyclic compounds highlights its utility in medicinal chemistry (Moskvina et al., 2015).

  • Environmental Biodegradation Studies : Investigations into the biodegradation of methoxychlor, a compound related to 1-(4-Methoxyphenyl)ethanone, in environmental settings reveal its ecological significance (Satsuma & Masuda, 2012).

  • Antimicrobial Activity : Studies on the synthesis and biological evaluation of derivatives of 1-(4-Methoxyphenyl)ethanone for antimicrobial applications provide insights into its potential in pharmaceutical research (Nagamani et al., 2018).

  • Platelet Aggregation Inhibition : Research on the synthesis of paeonol and its analogues, including derivatives of 1-(2-hydroxy-4-methoxyphenyl)ethanone, for their role in inhibiting platelet aggregation indicates its potential in cardiovascular therapies (Akamanchi et al., 1999).

Biochemical Analysis

Biochemical Properties

1-(4-Bromo-2-methoxyphenyl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s bromine atom and methoxy group contribute to its binding affinity with specific proteins, leading to alterations in their activity and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in alterations in the expression of specific genes, thereby affecting cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro and in vivo studies, it has been observed that the compound’s activity decreases over time due to degradation. Its initial effects on cellular processes can be significant, leading to long-term changes in cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Toxic or adverse effects may also be observed at high doses, indicating the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s effects on metabolic flux and metabolite levels are significant, leading to alterations in cellular metabolism. For instance, it can inhibit key enzymes in glycolysis or the citric acid cycle, thereby affecting the overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within these compartments can affect its interactions with biomolecules and its overall activity .

properties

IUPAC Name

1-(4-bromo-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZHKXMHJFOQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459103
Record name 1-(4-Bromo-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89368-12-7
Record name 1-(4-Bromo-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-2-methoxyphenyl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(4-bromo-2-hydroxyphenyl)-1-ethanone (28.8 g, 134 mmol), potassium carbonate (48.6 g, 352 mmol) in DMF (63 ml) was added methyl iodide (25 g, 176 mmol), and the mixture was stirred for 20 hours. The mixture was poured into water. The whole was extracted with diethylether. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo. The residue was used for next reaction without purification. (31.5 g, 99% yield).
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28.8 g
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48.6 g
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25 g
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63 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Iodomethane (11.2 mL) was added to a mixture of compound 6b (32.6 g), DMF (100 mL), and potassium carbonate (62.5 g) at 0° C. The mixture was stirred and allowed to warm to RT over 2 hr. Water (200 mL) was added, and the mixture was extracted with ethyl acetate. The combined organic extracts were dried over sodium sulfate, filtered, and evaporated to afford 1-(4-bromo-2-methoxyphenyl)-1-ethanone (compound 6c, 33.1 g) as a tan solid.
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11.2 mL
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reactant
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32.6 g
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100 mL
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62.5 g
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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